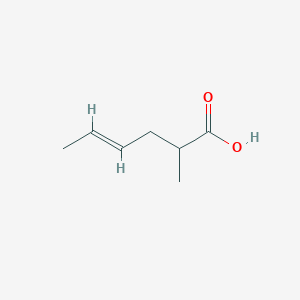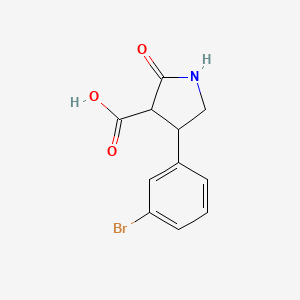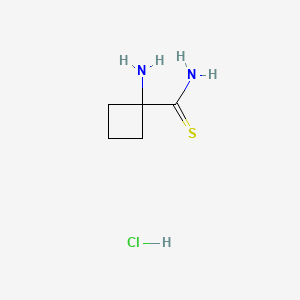
1-Aminocyclobutane-1-carbothioamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminocyclobutane-1-carbothioamidehydrochloride is a chemical compound with a unique structure that includes a cyclobutane ring, an amino group, and a carbothioamide group
Vorbereitungsmethoden
The synthesis of 1-Aminocyclobutane-1-carbothioamidehydrochloride typically involves several steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of Amino and Carbothioamide Groups: The amino group can be introduced through amination reactions, while the carbothioamide group can be added using thiocarbonylation reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which can be achieved by reacting the compound with hydrochloric acid under controlled conditions.
Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-Aminocyclobutane-1-carbothioamidehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Aminocyclobutane-1-carbothioamidehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Aminocyclobutane-1-carbothioamidehydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in their activity.
Vergleich Mit ähnlichen Verbindungen
1-Aminocyclobutane-1-carbothioamidehydrochloride can be compared with other similar compounds, such as:
1-Aminocyclobutanecarboxylic Acid: This compound has a similar cyclobutane ring but differs in the functional groups attached.
1-Aminocyclopropanecarboxylic Acid: Another similar compound with a smaller cyclopropane ring.
1-Aminocyclobutanecarboxamide: This compound has an amide group instead of a carbothioamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H11ClN2S |
|---|---|
Molekulargewicht |
166.67 g/mol |
IUPAC-Name |
1-aminocyclobutane-1-carbothioamide;hydrochloride |
InChI |
InChI=1S/C5H10N2S.ClH/c6-4(8)5(7)2-1-3-5;/h1-3,7H2,(H2,6,8);1H |
InChI-Schlüssel |
XXEWJIAZDPYPIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C(=S)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


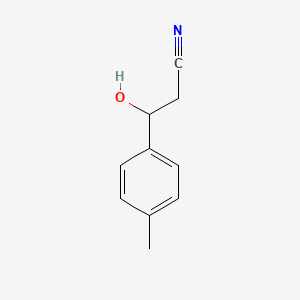
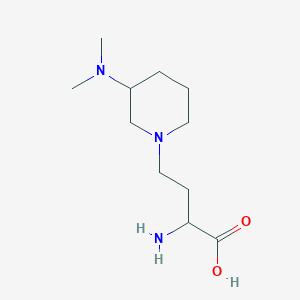
![3-[1-oxo-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B15313256.png)

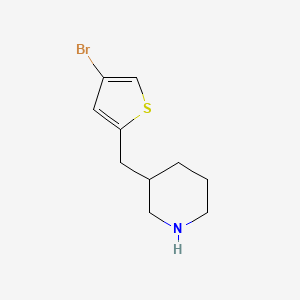

![Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15313290.png)
![7-Iodoimidazo[2,1-f][1,2,4]triazine](/img/structure/B15313297.png)

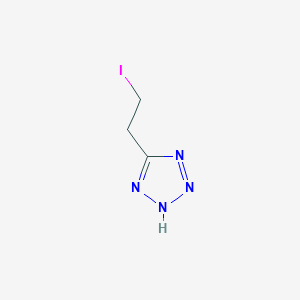
![tert-butyl (1R,5S)-6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15313314.png)
